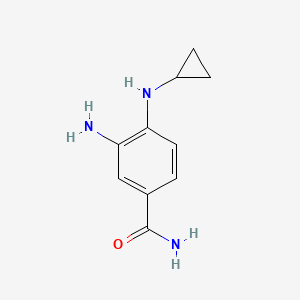

3-Amino-4-(cyclopropylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

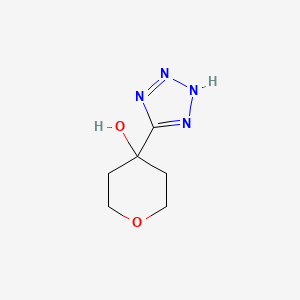

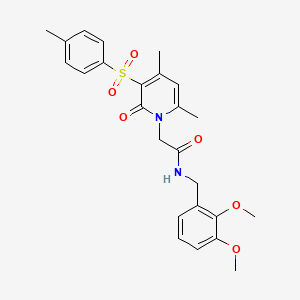

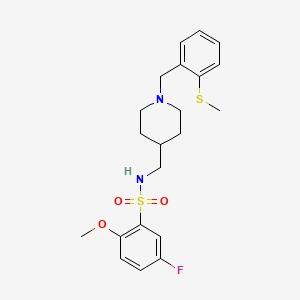

3-Amino-4-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C10H13N3O . It is a derivative of benzamide, which is a simple aromatic carboxylic amide .

Synthesis Analysis

The synthesis of benzamide derivatives, including 3-Amino-4-(cyclopropylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of 3-Amino-4-(cyclopropylamino)benzamide can be analyzed using density functional theory (DFT). The formation of intramolecular hydrogen bonding can be identified from structural parameter analysis .Physical And Chemical Properties Analysis

Most amides, including 3-Amino-4-(cyclopropylamino)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .Wissenschaftliche Forschungsanwendungen

Catalytic Functionalization : A study by Ladd, Belouin, and Charette (2016) discusses the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides. They demonstrate a method that proceeds without the need for silver or pivalate additives, providing access to a diverse range of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with good to excellent yields (Ladd, Belouin, & Charette, 2016).

Synthesis and Structural Analysis : Anderson et al. (2006) conducted structure-activity relationship studies to synthesize a series of 3- and 3,4-substituted benzamides from 3-amino-2-cyclohexenones. They developed an improved synthesis method and undertook NMR and X-ray structural analyses of the synthesized analogs, providing valuable insights into their molecular interactions (Anderson et al., 2006).

Biochemical Impact Study : Milam and Cleaver (1984) explored the effects of 3-Aminobenzamide and related compounds on various metabolic processes. They found that, apart from inhibiting poly(adenosine diphosphate-ribose) synthetase, these compounds also influence cell viability, glucose metabolism, and DNA synthesis, highlighting the complexity of their biochemical impact (Milam & Cleaver, 1984).

Medicinal Chemistry Applications : Ammaji et al. (2019) discuss the use of benzamides, including ortho-amino substituted derivatives, in medicinal chemistry for treating various disorders. They highlight the role of benzamides as intermediates in synthesizing medicinal compounds and provide an evaluation of synthesized compounds using Insilico toxicity prediction methods (Ammaji et al., 2019).

Electrochemical Oxidation Studies : Jovanović et al. (2020) examined the electrochemical oxidation of amino-substituted benzamide derivatives, focusing on their potential as antioxidants. They proposed reaction mechanisms based on cyclic and square-wave voltammetry studies, contributing to the understanding of these compounds' free radical scavenging activities (Jovanović et al., 2020).

Enzyme Inhibition Research : Purnell and Whish (1980) identified various benzamides substituted in the 3-position as inhibitors of poly(ADP-ribose) synthetase. This research highlights the potential use of these compounds in exploring the enzyme's functions and as tools in biochemical research (Purnell & Whish, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-4-(cyclopropylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDXTDXLNHRLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(cyclopropylamino)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

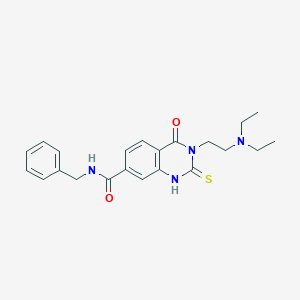

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)

![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)

![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)